molecular formula C7H7Br2N B13602571 (2,4-Dibromophenyl)methanamine CAS No. 64382-94-1

(2,4-Dibromophenyl)methanamine

Cat. No.: B13602571
CAS No.: 64382-94-1
M. Wt: 264.94 g/mol
InChI Key: LDVMPLPFCNJLQZ-UHFFFAOYSA-N
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Description

(2,4-Dibromophenyl)methanamine is an organic compound characterized by the presence of two bromine atoms attached to a benzene ring and an amine group attached to a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dibromophenyl)methanamine typically involves the bromination of phenylmethanamine. One common method is the direct bromination of phenylmethanamine using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and bromine concentration, are carefully monitored to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dibromophenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,4-Dibromophenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-Dibromophenyl)methanamine involves its interaction with specific molecular targets. The bromine atoms and amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    (3,4-Dibromophenyl)methanamine: Similar structure but with bromine atoms at the 3 and 4 positions.

    (2,5-Dibromophenyl)methanamine: Bromine atoms at the 2 and 5 positions.

    (2,6-Dibromophenyl)methanamine: Bromine atoms at the 2 and 6 positions.

Uniqueness

(2,4-Dibromophenyl)methanamine is unique due to the specific positioning of the bromine atoms, which influences its chemical reactivity and interaction with other molecules. This positioning can lead to different biological activities and applications compared to its isomers .

Properties

CAS No.

64382-94-1

Molecular Formula

C7H7Br2N

Molecular Weight

264.94 g/mol

IUPAC Name

(2,4-dibromophenyl)methanamine

InChI

InChI=1S/C7H7Br2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2

InChI Key

LDVMPLPFCNJLQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Br)CN

Origin of Product

United States

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